molecular formula C16H13F3N8 B2606203 4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380175-54-0

4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B2606203
CAS RN: 2380175-54-0
M. Wt: 374.331
InChI Key: SAFMBJHCEPLICK-UHFFFAOYSA-N
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Description

The compound “4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a trifluoromethyl group, a 1,2,4-triazole ring, a pyridazin ring, a piperazine ring, and a pyridine ring . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .


Synthesis Analysis

The synthesis of such compounds often involves multi-component reactions. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This method features a broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .


Molecular Structure Analysis

The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of related compounds has shown two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds are often multi-component reactions. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be inferred from their molecular structure. For instance, the presence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .

Scientific Research Applications

Molecular Synthesis and Docking Studies

Research has focused on the synthesis of novel pyridine and fused pyridine derivatives, including those related to the compound , and their molecular docking screenings. These compounds have been evaluated for their binding energies on target proteins, showing moderate to good potential. Such studies are crucial for the development of compounds with antimicrobial and antioxidant activity (E. M. Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

A significant body of research is dedicated to examining the antimicrobial and antioxidant properties of pyridine derivatives. Compounds synthesized from similar processes have been tested against various microorganisms, revealing significant biological activity. This highlights the potential for these compounds in developing new antimicrobial and antioxidant agents (M. Suresh et al., 2016).

Pharmaceutical Applications

The compound's structural framework is explored for its potential in pharmaceutical applications, particularly in designing new therapeutic agents. Research into similar compounds has shown promising results in inhibiting specific receptors or enzymes, contributing to the development of novel drugs for diseases like prostate cancer and diabetes (R. Bradbury et al., 2013; B. Bindu et al., 2019).

Synthetic Methodologies

Novel synthetic routes and methodologies for creating pyridine and related derivatives are constantly being developed, underscoring the importance of these compounds in medicinal chemistry. The synthesis often involves multi-step reactions, providing insights into the complexity and versatility of chemical synthesis techniques (Hamdi Hamid Sallam et al., 2021).

Future Directions

The future directions for research on such compounds could include further studies on their toxicity risk assessment and structure-activity relationship. Given their broad-spectrum pharmaceutical activity, these compounds offer the opportunity for the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N8/c17-16(18,19)15-23-22-13-1-2-14(24-27(13)15)26-7-5-25(6-8-26)12-3-4-21-11(9-12)10-20/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFMBJHCEPLICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=C2)C#N)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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